Luteolin 6-C-glucoside 8-C-arabinoside

Übersicht

Beschreibung

Luteolin-6-C-glucosid-8-C-arabinosid ist eine Flavonoidverbindung, die zur Klasse der Flavon-C,C-Glycoside gehört. Es kommt natürlicherweise in bestimmten Pflanzen vor, wie z. B. Pfefferfrüchten (Capsicum annuum L.) . Diese Verbindung ist bekannt für ihre antioxidativen Eigenschaften und potenziellen gesundheitlichen Vorteile, einschließlich entzündungshemmender und krebshemmender Wirkungen .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von Luteolin-6-C-glucosid-8-C-arabinosid beinhaltet die Glykosylierung von Luteolin mit Glucose und Arabinose. Der Prozess erfordert typischerweise die Verwendung von Glykosyltransferase-Enzymen, um die Anlagerung von Zuckerresten an das Luteolin-Molekül zu ermöglichen . Die Reaktionsbedingungen umfassen häufig eine gepufferte wässrige Lösung mit spezifischen pH- und Temperaturwerten, um die Enzymaktivität zu optimieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von Luteolin-6-C-glucosid-8-C-arabinosid kann durch biotechnologische Verfahren wie die mikrobielle Fermentation erreicht werden. Gentechnisch veränderte Stämme von Escherichia coli oder anderen Mikroorganismen können zur Produktion der Verbindung verwendet werden, indem die notwendigen Glykosyltransferase-Gene eingebracht werden . Dieses Verfahren ermöglicht eine großtechnische Produktion mit hoher Ausbeute und Reinheit.

Chemische Reaktionsanalyse

Arten von Reaktionen

Luteolin-6-C-glucosid-8-C-arabinosid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, pH-Werte und Lösungsmittelsysteme, um optimale Reaktionsgeschwindigkeiten und Produktbildung zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Luteolin-6-C-glucosid-8-C-arabinosid. Diese Derivate können im Vergleich zur Stammverbindung unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Luteolin-6-C-glucosid-8-C-arabinosid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von Luteolin-6-C-glucosid-8-C-arabinosid beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen. Die Verbindung kann freie Radikale abfangen, die Aktivität von pro-inflammatorischen Enzymen hemmen und Signalwege modulieren, die an Zellproliferation und Apoptose beteiligt sind . Diese Aktionen tragen zu seinen antioxidativen, entzündungshemmenden und krebshemmenden Wirkungen bei.

Analyse Chemischer Reaktionen

Types of Reactions

Luteolin 6-C-glucoside 8-C-arabinoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Chemical Formula : C₁₉H₁₉O₁₃

- Molecular Mass : 427.43 g/mol

- Class : Flavonoid C-glycosides

Luteolin 6-C-glucoside 8-C-arabinoside is characterized by its unique C-glycosidic linkages, which enhance its stability and bioavailability compared to O-glycosides. This structural feature contributes to its various biological activities.

Antioxidant Activity

Luteolin and its derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

- Study Findings : Research indicates that luteolin derivatives effectively inhibit lipid peroxidation and enhance antioxidant enzyme activity in vitro .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines such as interleukin-6 and cyclooxygenase-2.

- Molecular Docking Studies : In silico studies show that this compound binds effectively to the cysteine protease of SARS-CoV-2, suggesting potential therapeutic applications in COVID-19 treatment .

Anticancer Potential

The compound has been studied for its anticancer properties, particularly in inhibiting the proliferation of various cancer cell lines. It induces apoptosis and cell cycle arrest in cancer cells.

- Case Study : In vitro studies revealed that luteolin derivatives can significantly reduce the viability of breast cancer cells through apoptosis induction .

Molecular Interactions

Molecular docking studies have elucidated the binding affinity of this compound with various biological targets:

| Compound | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| Luteolin | -7.8 | Cysteine protease 3CL |

| This compound | -7.8 | Cysteine protease 3CL |

| Luteolin-4’-Glucoside | -7.9 | Cysteine protease 3CL |

These results indicate that luteolin derivatives possess comparable or superior binding affinities to established therapeutic agents.

Cardiovascular Health

Research suggests that luteolin derivatives contribute to cardiovascular health by improving endothelial function and reducing arterial stiffness through their antioxidant properties.

Neuroprotective Effects

Studies have shown that luteolin may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.

Wirkmechanismus

The mechanism of action of luteolin 6-C-glucoside 8-C-arabinoside involves its interaction with various molecular targets and pathways. The compound can scavenge free radicals, inhibit the activity of pro-inflammatory enzymes, and modulate signaling pathways involved in cell proliferation and apoptosis . These actions contribute to its antioxidant, anti-inflammatory, and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Luteolin-6-C-glucosid-8-C-arabinosid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Luteolin-6-C-glucosid: Ähnlich in der Struktur, aber ohne die Arabinose-Einheit, was sich auf seine biologische Aktivität auswirken kann.

Luteolin-6,8-di-C-glucosid: Enthält zwei Glucose-Einheiten anstelle von einer Glucose und einer Arabinose, was zu unterschiedlichen Eigenschaften und Aktivitäten führt.

Apigenin-6-C-glucosid-8-C-arabinosid: Ein weiteres Flavon-C,C-Glycosid mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften, aber unterschiedlichen Strukturmerkmalen.

Luteolin-6-C-glucosid-8-C-arabinosid ist aufgrund seines spezifischen Glykosylierungsmusters einzigartig, das seine Löslichkeit, Stabilität und biologische Aktivität beeinflusst .

Biologische Aktivität

Luteolin 6-C-glucoside 8-C-arabinoside, a flavonoid glycoside, has garnered attention for its diverse biological activities. This article synthesizes recent research findings regarding its pharmacological properties, including antioxidant, anti-inflammatory, and cytoprotective effects.

Chemical Structure and Properties

This compound is a derivative of luteolin, characterized by the presence of glucose and arabinose moieties. Its structural analysis reveals that it exhibits significant stability and solubility in various solvents, which is crucial for its bioavailability and interaction with biological systems.

Antioxidant Activity

Research indicates that luteolin glycosides possess potent antioxidant properties. A study demonstrated that this compound exhibited remarkable radical scavenging activity comparable to well-known antioxidants like quercetin. The antioxidant capacity was assessed using various assays, including DPPH and ABTS, confirming its efficacy in neutralizing free radicals .

Table 1: Antioxidant Activity of Luteolin Glycosides

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Luteolin 6-C-glucoside | 85.3 | 92.5 |

| Luteolin 6-C-arabinoside | 82.1 | 90.0 |

| Quercetin | 87.5 | 95.0 |

Cytoprotective Effects

Luteolin glycosides have shown significant cytoprotective effects against UV-induced damage in human oral cells. In vitro studies indicated that concentrations above 200 µg/ml effectively protected HSC-2 cells from UV-induced cytotoxicity without exhibiting cytotoxicity at concentrations up to 800 µg/ml . The selectivity index (SI) for these compounds was notably high, indicating a favorable therapeutic profile.

Table 2: Cytotoxicity and Selectivity Index of Luteolin Glycosides

| Compound | CC50 (µg/ml) | EC50 (µg/ml) | SI |

|---|---|---|---|

| Luteolin 6-C-glucoside | >800 | <200 | >4.0 |

| Luteolin 6-C-arabinoside | >800 | <200 | >4.0 |

| Tricin | <100 | <800 | <1.0 |

Anti-inflammatory Properties

Luteolin and its derivatives have been extensively studied for their anti-inflammatory effects. Inhibition of cyclooxygenases (COX-1 and COX-2) is a critical mechanism through which these compounds exert their anti-inflammatory actions. Research has shown that luteolin glycosides can significantly reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation in various models .

Case Studies

- Hepatoprotective Effects : A study evaluated the effects of citrus juices containing luteolin derivatives on paracetamol-induced hepatotoxicity in rats. The results indicated that the administration of these juices significantly reduced liver enzyme levels and improved histopathological outcomes, suggesting a protective role against oxidative stress .

- Skin Protection : Another study focused on the protective effects of luteolin glycosides against UV radiation in human skin cells. Results showed a marked decrease in apoptosis markers and enhanced cell viability when treated with luteolin derivatives prior to UV exposure.

Eigenschaften

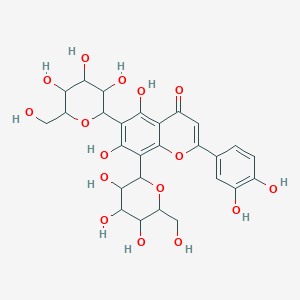

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPSOQFIIQIIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.